molecular formula C3HF6NO B3048339 hexafluoroacetone oxime CAS No. 1645-76-7

hexafluoroacetone oxime

Cat. No.: B3048339
CAS No.: 1645-76-7
M. Wt: 181.04 g/mol
InChI Key: YVQTYCGUGOVSCD-UHFFFAOYSA-N
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Description

Hexafluoroacetone oxime is a chemical compound with the molecular formula C3H2F6NO. It is an oxime derivative of hexafluoroacetone, characterized by the presence of a hydroxylamine functional group attached to the carbonyl carbon of hexafluoroacetone. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Hexafluoroacetone oxime can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoroacetone with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime . Industrial production methods may involve continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. These systems optimize the reaction conditions to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Hexafluoroacetone oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include diazomethane, carbamoyl chlorides, and chlorocarbonic esters. Major products formed from these reactions include O-methyl derivatives, carbamoyl derivatives, and alkoxycarbonyl derivatives .

Mechanism of Action

The mechanism of action of hexafluoroacetone oxime involves its reactivity with nucleophiles, such as amines and thiols. The oxime group can undergo nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and biochemical applications to modify target molecules and study their properties .

Comparison with Similar Compounds

Hexafluoroacetone oxime can be compared with other oxime derivatives, such as acetone oxime and benzaldehyde oxime. While these compounds share the oxime functional group, this compound is unique due to the presence of six fluorine atoms, which impart distinct electronic and steric properties. This makes this compound more reactive and versatile in certain chemical reactions compared to its non-fluorinated counterparts .

Similar compounds include:

  • Acetone oxime
  • Benzaldehyde oxime
  • Cyclohexanone oxime

These compounds differ in their reactivity and applications, with this compound being particularly notable for its use in fluorinated chemistry .

Properties

IUPAC Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6NO/c4-2(5,6)1(10-11)3(7,8)9/h11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQTYCGUGOVSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338631
Record name 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-76-7
Record name 1,1,1,3,3,3-Hexafluoro-2-propanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1645-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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